

Technical Guide: Solubility Profile of N-Ethyl-3,4-(methylenedioxy)aniline-d5

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Compound of Interest

Compound Name: *N-Ethyl-3,4-(methylenedioxy)aniline-d5*

Cat. No.: B565404

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Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline, which is a known metabolite of 3,4-methylenedioxymethamphetamine (MDMA). The incorporation of five deuterium atoms provides a stable isotopic label, making it an essential internal standard for quantitative bioanalytical studies using mass spectrometry. Understanding the solubility of this compound is critical for the preparation of stock solutions, calibration standards, and quality controls, ensuring accuracy and precision in experimental assays. This document provides a comprehensive overview of its solubility in various common laboratory solvents and outlines the methodologies for its determination.

Quantitative Solubility Data

The solubility of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** was determined across a range of organic solvents commonly used in analytical and pharmaceutical research. The following table summarizes the quantitative solubility data obtained under standard laboratory conditions (20-25°C).

Solvent	Chemical Formula	Solubility (Approximate)	Method of Determination
Methanol	CH ₃ OH	≥ 10 mg/mL	Visual Inspection
Ethanol	C ₂ H ₅ OH	≥ 10 mg/mL	Visual Inspection
Acetonitrile	CH ₃ CN	≥ 10 mg/mL	Visual Inspection
Dimethylformamide (DMF)	C ₃ H ₇ NO	≥ 10 mg/mL	Visual Inspection
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	≥ 10 mg/mL	Visual Inspection
Phosphate-Buffered Saline (PBS)	-	Sparingly Soluble	Visual Inspection

Note: The data presented is based on information typically found in supplier documentation for similar research-grade compounds. Precise solubility can vary based on the specific lot, temperature, and purity of the compound and solvent.

Experimental Protocol: Solubility Determination

The following protocol describes a general method for determining the solubility of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** in a given solvent, based on the standard "shake-flask" method.

3.1 Materials and Equipment

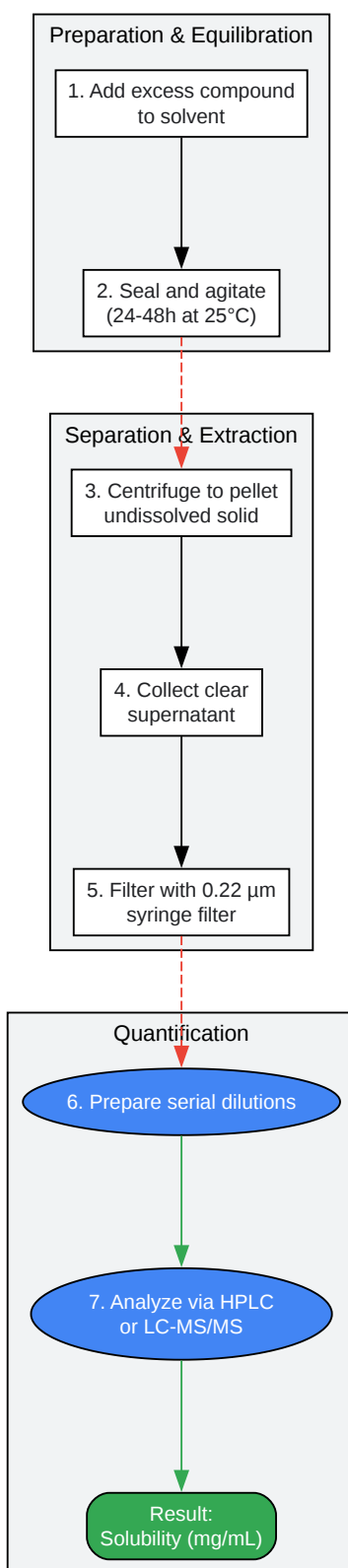
- **N-Ethyl-3,4-(methylenedioxy)aniline-d5**
- Class A volumetric flasks
- Analytical balance
- Vortex mixer
- Orbital shaker with temperature control
- Centrifuge

- HPLC-UV or LC-MS/MS system
- Syringe filters (e.g., 0.22 μm PTFE)
- Selected solvents (e.g., Methanol, DMSO, PBS pH 7.4)

3.2 Procedure

- **Preparation of Saturated Solution:** Add an excess amount of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.
- **Equilibration:** Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
- **Sample Extraction:** Carefully collect a precise aliquot of the clear supernatant. To avoid disturbing the pellet, it is crucial to sample from the upper portion of the liquid.
- **Filtration:** Filter the supernatant through a 0.22 μm syringe filter to remove any remaining particulates. This step is critical to prevent undissolved compound from artificially inflating the concentration measurement.
- **Dilution and Quantification:** Create a series of dilutions of the filtered supernatant using the same solvent. Analyze these samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a calibration curve prepared from a known stock solution to determine the concentration. The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

The workflow for this experimental protocol is visualized in the diagram below.



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Caption: Workflow for experimental solubility determination via the shake-flask method.

Application in Bioanalytical Assays

In a typical bioanalytical workflow for quantifying endogenous analytes or drug metabolites, a stable isotope-labeled internal standard (SIL-IS) like **N-Ethyl-3,4-(methylenedioxy)aniline-d5** is crucial. Its solubility in organic solvents is paramount for preparing the internal standard spiking solution, which is added to biological samples (e.g., plasma, urine) during the sample extraction process. The diagram below illustrates this logical relationship.

Caption: Role of compound solubility in preparing an internal standard for bioanalysis.

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